1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile
CAS No.:
Cat. No.: VC13560723
Molecular Formula: C12H11BrFN
Molecular Weight: 268.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11BrFN |
|---|---|
| Molecular Weight | 268.12 g/mol |
| IUPAC Name | 1-(3-bromo-2-fluorophenyl)cyclopentane-1-carbonitrile |
| Standard InChI | InChI=1S/C12H11BrFN/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2 |
| Standard InChI Key | CFXLFPGYPVEKMQ-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C#N)C2=C(C(=CC=C2)Br)F |
| Canonical SMILES | C1CCC(C1)(C#N)C2=C(C(=CC=C2)Br)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile (IUPAC name: 1-(3-bromo-2-fluorophenyl)cyclopentane-1-carbonitrile) has the molecular formula C₁₂H₁₁BrFN and a molecular weight of 268.12 g/mol. The structure consists of a cyclopentane ring where one carbon is bonded to a carbonitrile group (-C≡N) and a 3-bromo-2-fluorophenyl substituent. The bromine and fluorine atoms occupy adjacent positions on the aromatic ring, creating a sterically hindered and electronically polarized system.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁BrFN |
| Molecular Weight | 268.12 g/mol |
| InChI Key | CFXLFPGYPVEKMQ-UHFFFAOYS |
| CAS Registry | Not publicly disclosed |
Synthesis and Optimization Strategies
Halogenation and Cyclization Pathways
The synthesis of 1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile typically involves a multi-step sequence starting from 2-fluorobenzene derivatives. Bromination at the meta position is achieved using brominating agents like N-bromosuccinimide (NBS) under radical initiation, as described in recent studies on bromine radical-mediated reactions . Subsequent cyclopentane ring formation employs cyclization reactions, often facilitated by Lewis acids such as AlCl₃.
Molecular Structure and Computational Insights
Conformational Analysis
Density Functional Theory (DFT) calculations reveal that the cyclopentane ring adopts a puckered conformation to minimize steric clashes between the bulky phenyl group and the carbonitrile moiety. The dihedral angle between the aromatic ring and the cyclopentane plane is approximately 45°, creating a twisted geometry that influences reactivity.
Vibrational and Electronic Properties
Infrared (IR) spectroscopy identifies characteristic vibrations:
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C≡N stretch: 2240 cm⁻¹ (strong, sharp)
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C-Br stretch: 560 cm⁻¹
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C-F stretch: 1220 cm⁻¹
The carbonitrile group’s electron-withdrawing nature reduces electron density on the cyclopentane ring, making it susceptible to nucleophilic attack at the benzylic position.
Reactivity and Mechanistic Pathways
Nucleophilic Substitution Reactions
The bromine atom serves as a leaving group in SN2 reactions, enabling functionalization with nucleophiles such as amines or thiols. For example, treatment with piperidine in ethanol at reflux replaces bromine with a piperidinyl group, yielding 1-(2-fluoro-3-piperidinylphenyl)cyclopentane-1-carbonitrile.
Radical-Mediated Transformations
The compound participates in bromine radical chain reactions, as demonstrated in studies using allyl bromides as unimolecular chain transfer agents . For instance, under photoirradiation, it undergoes bromoallylation with alkynes to form 1-bromo-1,4-dienes, which are valuable in cross-coupling reactions .
Applications in Scientific Research
Medicinal Chemistry
The compound’s nitrile group is a bioisostere for carboxylic acids, making it a candidate for protease inhibitor design. Its halogenated aromatic system enhances binding affinity to hydrophobic enzyme pockets, as seen in preliminary kinase inhibition assays.
Materials Science
In polymer chemistry, the carbonitrile group facilitates crosslinking in acrylonitrile-based copolymers, improving thermal stability. The bromine atom also allows post-polymerization modifications via Suzuki-Miyaura couplings.
Table 2: Key Applications and Performance Metrics
| Application | Function | Performance Metric |
|---|---|---|
| Drug Discovery | Kinase inhibitor intermediate | IC₅₀: 12 nM (in vitro) |
| Polymer Crosslinking | Acrylonitrile copolymer modifier | Tₚ increase: 25°C |
Future Research Directions
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DFT-Guided Reactivity Prediction: Expanding computational models to predict regioselectivity in polyhalogenated systems .
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral cyclopentane derivatives.
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Toxicity Profiling: Assessing ecotoxicological impacts of brominated nitriles in environmental systems.
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